molecular formula C8H10N2O2S B139332 Imidazo[2,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-, ethyl ester (9CI) CAS No. 157459-68-2

Imidazo[2,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-, ethyl ester (9CI)

Cat. No.: B139332
CAS No.: 157459-68-2
M. Wt: 198.24 g/mol
InChI Key: DCNDODRWJORREI-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-, ethyl ester (9CI) is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method involves the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into the reactor and collecting the product as it is formed . The use of continuous flow reactors also helps to improve the safety and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-, ethyl ester (9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Imidazo[2,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-, ethyl ester (9CI) can be compared with other similar compounds, such as:

    Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the same core structure but differ in the substituents attached to the rings. They have similar biological activities but may vary in potency and selectivity.

    Thiazole derivatives: These compounds contain only the thiazole ring and lack the imidazole ring. They have a different range of biological activities and applications.

    Imidazole derivatives: These compounds contain only the imidazole ring and lack the thiazole ring.

Properties

CAS No.

157459-68-2

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate

InChI

InChI=1S/C8H10N2O2S/c1-2-12-7(11)6-5-10-3-4-13-8(10)9-6/h5H,2-4H2,1H3

InChI Key

DCNDODRWJORREI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN2CCSC2=N1

Canonical SMILES

CCOC(=O)C1=CN2CCSC2=N1

Synonyms

Imidazo[2,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-, ethyl ester (9CI)

Origin of Product

United States

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